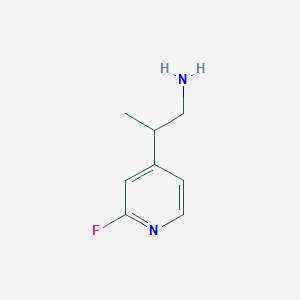

2-(2-Fluoropyridin-4-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Fluoropyridin-4-yl)propan-1-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which can significantly alter the electronic characteristics of the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach involves the use of fluorinated building blocks, such as 2-fluoropyridine, which can be further functionalized to introduce the propan-1-amine group .

Industrial Production Methods

Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the final product. Additionally, the availability of fluorinated intermediates and reagents has facilitated the large-scale synthesis of these compounds .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoropyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

1.1. ROCK Inhibition

One significant application of 2-(2-Fluoropyridin-4-yl)propan-1-amine is in the development of selective inhibitors for Rho-associated protein kinase (ROCK). ROCKs are important therapeutic targets for various diseases, including cardiovascular diseases and cancer. The compound has been identified as a potent dual inhibitor of ROCK1 and ROCK2, which was demonstrated through structure-based drug design efforts.

Key Findings:

- Compounds derived from this compound exhibited promising inhibitory activity against ROCK enzymes, with specific analogs showing IC50 values in the low micromolar range .

- The structural optimization of these compounds resulted in improved selectivity and potency, indicating their potential as therapeutic agents .

Table 1: Potency of Selected Compounds Against ROCK Enzymes

| Compound ID | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound 5 | 0.11 | 0.012 | 9.17 |

| Compound 19 | 0.085 | 0.014 | 6.07 |

| Compound 20 | 0.72 | 0.09 | 8.00 |

2.1. BCL6 Inhibition

Another area where this compound has shown potential is in the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Research indicates that this compound can serve as a chemical probe for studying BCL6's role in cancer biology.

Case Study Insights:

- In vivo pharmacokinetic studies revealed that derivatives of this compound maintained acceptable bioavailability, with one variant showing up to 66% bioavailability when administered orally .

- These findings support the compound's potential as a therapeutic agent targeting oncogenic pathways.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of derivatives based on this compound has been extensively studied to enhance their pharmacological profiles.

3.1. Structure Activity Relationship Studies

SAR studies have indicated that modifications to the pyridine ring significantly affect the biological activity of these compounds.

Key Observations:

- Substitutions at specific positions on the pyridine ring can either enhance or diminish potency against target enzymes .

- The introduction of various substituents has been systematically evaluated to create libraries of compounds with diverse biological activities.

Table 2: Summary of SAR Findings

| Substituent Position | Substituent Type | Impact on Potency |

|---|---|---|

| 2 | Fluoro | Increased potency |

| 3 | Methyl | Decreased potency |

| 4 | Hydroxyl | Moderate increase |

Wirkmechanismus

The mechanism of action of 2-(2-Fluoropyridin-4-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic environment of the target site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties.

2-(4-Fluorophenyl)propan-2-amine: Another fluorinated amine with different substitution patterns.

2-Amino-5-fluoropyridine: A related compound with an amino group instead of a propan-1-amine group.

Uniqueness

2-(2-Fluoropyridin-4-yl)propan-1-amine is unique due to its specific substitution pattern, which combines the electronic effects of the fluorine atom with the reactivity of the propan-1-amine group. This combination allows for diverse chemical transformations and applications in various fields .

Eigenschaften

IUPAC Name |

2-(2-fluoropyridin-4-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-6(5-10)7-2-3-11-8(9)4-7/h2-4,6H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSBKRMFNYBAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=NC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.